5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide

Carbonic Anhydrase Inhibition CA9 Selectivity Stopped-Flow CO₂ Hydration Assay

Researchers studying tumor hypoxia often face a lack of highly selective CA9 inhibitors, leading to off-target effects with pan-CA agents. This benzamide solves that problem with sub-nanomolar CA9 potency (Ki=0.57 nM) and 8- to 130-fold selectivity over CA1, CA2, and CA4. - Ideal chemical probe for dissecting CA9-specific roles in pH regulation and invasion. - Clean selectivity profile (CA9>>CA2≈CA4>>CA1) offers a superior reference standard over acetazolamide for HTS assay validation. - Matched-pair analog (CAS 634185-85-6) enables systematic SAR studies on N-methylation impact.

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
CAS No. 634185-87-8
Cat. No. B12589163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide
CAS634185-87-8
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C15H13ClN2O3/c1-17-14(20)9-3-2-4-11(7-9)18-15(21)12-8-10(16)5-6-13(12)19/h2-8,19H,1H3,(H,17,20)(H,18,21)
InChIKeyQGRGMOPWJGJKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide Compound Profile


5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide is a substituted benzamide derivative within the salicylanilide chemotype [1]. Its structural features—a 5-chloro-2-hydroxybenzamide core linked to an N-[3-(methylcarbamoyl)phenyl] moiety—place it in a compound class explored for carbonic anhydrase (CA) inhibition and glucokinase activation [2][3]. The molecule possesses a molecular formula of C₁₅H₁₃ClN₂O₃ and a molecular weight of 304.73 g/mol [4].

Target Engagement CA9 inhibition pathway study fit; reported isoform selectivity context
Selectivity Context CA9-selective profile over CA1/CA2/CA4 supports tumor hypoxia CA9 research
Research Application Benzamide CA inhibitor SAR template; potential dual-target (GK/CA) probe context

Why 5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide Cannot Be Substituted


Substituted benzamides with the 5-chloro-2-hydroxy motif display divergent activity profiles across biological targets depending on the nature of the N-aryl substituent. Even minor modifications to the benzamide ring or the carbamoylphenyl group can lead to substantial shifts in isoform selectivity within the carbonic anhydrase family [1] or alter the balance between glucokinase activation and off-target enzyme inhibition [2]. Consequently, generic substitution without quantitative justification risks introducing compounds with different potency windows, selectivity ratios, or unvalidated pharmacological liabilities, undermining experimental reproducibility and procurement decision-making.

Analogs with para-substituent variation (e.g., 4-CF₃) may redirect target from carbonic anhydrase to cholinesterase.

Removal of the N-methylcarbamoyl group can alter isoform selectivity and membrane permeability, limiting direct interchange.

Generic benzamide compounds lacking the 5-chloro-2-hydroxy motif may not reproduce CA9 selectivity; substitution requires validation.

Differentiation Evidence for 5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide


CA9 Selective Inhibition Profile

In a stopped-flow CO₂ hydration assay with recombinant human carbonic anhydrases preincubated for 15 min, 5-chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide exhibited a Ki of 0.570 nM against CA9, compared to 4.60 nM against CA2 and 7.10 nM against CA4, yielding an 8.1-fold selectivity for CA9 over CA2 and a 12.5-fold selectivity over CA4 [1]. Against the cytosolic isoform CA1, the compound showed substantially weaker inhibition (Ki = 74 nM), resulting in a 130-fold selectivity window for the tumor-associated CA9 over the widely expressed CA1 [1]. This selectivity pattern differentiates the compound from many classical sulfonamide CA inhibitors that typically show broad isoform inhibition with single-digit nanomolar Ki values across CA1, CA2, and CA9 [2].

CA9 Selectivity
Reported
Ki 0.570 nM (CA9); 8.1× over CA2; 12.5× over CA4; 130× over CA1
Supports CA9-selective pathway research
Stopped-flow CO₂ hydration assay; recombinant human isoforms
Carbonic Anhydrase Inhibition CA9 Selectivity Stopped-Flow CO₂ Hydration Assay

Differentiation from 4-Trifluoromethyl Analog

A closely related analog, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide, was evaluated for cholinesterase inhibition and displayed moderate AChE and BChE inhibitory activity with IC₅₀ values in the micromolar range [1]. In contrast, 5-chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide, bearing a methylcarbamoyl substituent at the meta position of the N-phenyl ring rather than a trifluoromethyl group at the para position, has been profiled primarily for carbonic anhydrase inhibition rather than cholinesterase activity [2]. This demonstrates that the replacement of the para-substituent and the introduction of the hydrogen-bond-capable methylcarbamoyl group fundamentally redirect target engagement from cholinesterases to carbonic anhydrases, making the compounds non-interchangeable for target-specific studies.

Target Switch vs. Analog
Reported
Dominant CA inhibition (CA9 Ki 0.570 nM) vs. cholinesterase activity in 4-CF₃ analog
Procurement must align with target: CA vs. ChE
Assay context differs; target redirection confirmed
Cholinesterase Inhibition Structure-Activity Relationship Benzamide Derivatives

Carbamoyl N-Methylation Matched-Pair Analysis

The primary carbamoyl analog N-(3-carbamoylphenyl)-5-chloro-2-hydroxybenzamide (CAS 634185-85-6) differs from the target compound only by the presence of a free amide (–CONH₂) rather than an N-methylcarbamoyl (–CONHCH₃) group at the meta position [1]. In related benzamide CA inhibitor series, N-methylation of the carbamoyl group has been shown to enhance membrane permeability and modulate isoform selectivity by altering hydrogen-bonding interactions within the enzyme active site [2]. While direct comparative CA inhibition data for these two specific analogs are not publicly available, the structural difference is expected to produce measurable shifts in activity, particularly against membrane-associated CA isoforms (CA9, CA4) where lipophilicity and steric factors influence binding.

Matched-Pair Analysis
Class-level inference
N-Methylcarbamoyl vs. primary carbamoyl; predicted logP shift, altered H-bond profile
Supports matched-pair SAR interpretation
Direct comparative CA data not publicly available
Structure-Activity Relationship Carbamoyl Modification Benzamide Pharmacophore

Glucokinase Activation Potential

The patent family encompassing heteroarylcarbamoylbenzene derivatives, which includes the target compound, describes glucokinase (GK) activation as the primary therapeutic mechanism [1]. Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation represents a strategy for type 2 diabetes treatment. The structural features of 5-chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide align with the general pharmacophore described in the patent for GK activation [1]. However, quantitative GK activation data (e.g., EC₅₀, fold-activation) for this specific compound have not been disclosed in the public domain, placing this differentiation claim at the class-inference level.

GK Activation Potential
Class-level inference
Falls within GK activator pharmacophore (patent); no disclosed EC₅₀ for this compound
Dual-target probe context; requires experimental validation
Glucokinase activation data absent from public domain
Glucokinase Activation Diabetes Target Heteroarylcarbamoylbenzene

Application Scenarios for 5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide


Tumor Hypoxia CA9 Inhibition Studies

The potent, sub-nanomolar CA9 inhibition (Ki = 0.570 nM) combined with 8- to 130-fold selectivity over CA2, CA4, and CA1 makes this compound a strong candidate probe for pharmacological studies of tumor-associated CA9 in hypoxic microenvironments. Researchers can use it to dissect CA9-specific roles in pH regulation, migration, and invasion without confounding inhibition of ubiquitous cytosolic or membrane-bound isoforms. The well-defined selectivity window enables dose-response studies where CA9 occupancy can be achieved while CA1/CA2 activity remains largely preserved [1].

CA Isoform Selectivity Screening

The distinctive selectivity signature (CA9 >> CA2 ≈ CA4 >> CA1) positions this compound as a useful reference standard in CA isoform selectivity screening panels. Its profile contrasts sharply with classical pan-CA inhibitors such as acetazolamide, allowing assay validation and benchmarking of novel CA9-selective chemotypes. When included alongside broad-spectrum CA inhibitors, it provides a clear discriminatory readout in high-throughput screening campaigns aimed at identifying CA9-selective scaffolds [1].

SAR Studies on Benzamide CA Inhibitors

The combination of the 5-chloro-2-hydroxybenzamide core and the meta-N-methylcarbamoyl substituent offers a distinct SAR template for optimizing CA9 selectivity. Matched-pair comparisons with the N-(3-carbamoylphenyl) analog (CAS 634185-85-6) enable systematic evaluation of the impact of carbamoyl N-methylation on potency, selectivity, and permeability without altering the core benzamide scaffold. This can accelerate lead optimization programs focused on membrane-permeable, isoform-selective CA inhibitors [2].

Dual-Mechanism Metabolic Disease Investigation

Given its structural inclusion in a patent family claiming glucokinase activators [3], this compound may serve as a starting point for exploring dual-target pharmacology at the intersection of glucose sensing (GK activation) and acid-base homeostasis (CA inhibition). This dual-target potential, though requiring experimental validation, is mechanistically attractive for metabolic syndrome research, where both dysregulated glucose metabolism and altered pH homeostasis are implicated [1][3].

Application
Selection Property
Validation Focus
Tumor hypoxia CA9 studies
CA9 isoform selectivity profile
CA9-mediated pH regulation endpoints
CA isoform selectivity screening
Selectivity signature vs. pan-CA inhibitors
Assay discriminatory power; benchmark against acetazolamide
Benzamide CA inhibitor SAR
N-methylcarbamoyl SAR template
Potency and permeability matched-pair analysis
Dual-target metabolic research
Potential GK/CA dual-pathway context
Experimental validation of dual-target engagement
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